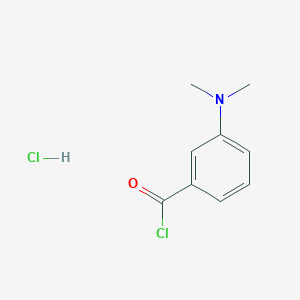

3-Dimethylaminobenzoyl chloride hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du BCX-1812 implique plusieurs étapes :

Estérification : Cet intermédiaire est ensuite estérifié avec de l’acide chlorhydrique/méthanol pour produire l’ester méthylique.

Protection et cyclisation : L’ester méthylique est protégé avec de l’anhydride de tert-butoxycarbonyle et de la triéthylamine dans du dichlorométhane, puis cyclisé avec du 2-éthyl-1-nitrobutane à l’aide d’isocyanate de phényle dans du benzène en reflux.

Déprotection et condensation : La cyclopentylamine déprotégée est condensée avec de la N,N’-bis(tert-butoxycarbonyl)-O-méthylisourée à l’aide de chlorure mercurique dans du diméthylformamide, puis déprotégée avec de l’acide trifluoroacétique dans du dichlorométhane.

Hydrolyse finale : Le produit final est obtenu en hydrolysant l’ester méthylique avec de l’hydroxyde de sodium dans du tétrahydrofurane/méthanol.

Analyse Des Réactions Chimiques

Le BCX-1812 subit diverses réactions chimiques :

Oxydation et réduction : Le composé peut être oxydé et réduit dans des conditions spécifiques, bien que les études détaillées sur ces réactions soient limitées.

Substitution : Il subit des réactions de substitution, en particulier pendant sa synthèse, où différents groupes fonctionnels sont introduits ou modifiés.

Réactifs et conditions courants : La synthèse implique des réactifs tels que l’acide chlorhydrique, le méthanol, l’anhydride de tert-butoxycarbonyle, la triéthylamine, l’isocyanate de phényle, l’oxyde de platine, l’anhydride acétique et l’acide trifluoroacétique.

Principaux produits : Le principal produit de ces réactions est le BCX-1812 lui-même, avec des composés intermédiaires formés pendant le processus de synthèse.

Applications de recherche scientifique

Le BCX-1812 a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Agents

One of the primary applications of 3-dimethylaminobenzoyl chloride hydrochloride is in the synthesis of antibacterial agents. It serves as an intermediate in the preparation of compounds that exhibit significant antibacterial activity. For instance, derivatives synthesized from this compound have been shown to inhibit bacterial growth effectively, making them valuable in pharmaceutical formulations aimed at treating infections .

Chitinase Inhibitors

Recent studies have highlighted the potential of compounds derived from this compound as chitinase inhibitors. These compounds can disrupt the growth and development of insects by inhibiting chitinase, an enzyme crucial for chitin metabolism in insect exoskeletons. This application is particularly relevant in developing environmentally friendly insect growth regulators .

Organic Synthesis

Reagent for Acylation Reactions

this compound is widely used as a reagent for acylation reactions. It can acylate amines and alcohols to form amides and esters, respectively. The reaction typically involves the use of triethylamine as a base to neutralize the hydrochloric acid produced during the reaction .

Synthesis of Benzamide Derivatives

The compound is instrumental in synthesizing various benzamide derivatives, which are important in medicinal chemistry due to their diverse biological activities. For example, it can be reacted with amines to yield N-(3-amino-4-chlorophenyl)-3-dimethylaminobenzamide, which has been explored for its potential therapeutic effects .

Case Studies

Mécanisme D'action

Le BCX-1812 exerce ses effets en inhibant l’activité de la neuraminidase, une enzyme cruciale pour la réplication et la propagation des virus de la grippe . En se liant au site actif de la neuraminidase, le BCX-1812 empêche la libération de nouvelles particules virales des cellules infectées, limitant ainsi la propagation du virus . Cette inhibition est très sélective, ne ciblant que la neuraminidase des virus de la grippe sans affecter les autres enzymes .

Comparaison Avec Des Composés Similaires

Le BCX-1812 est comparé à d’autres inhibiteurs de la neuraminidase tels que l’oseltamivir et le zanamivir . Bien que les trois composés inhibent la neuraminidase, le BCX-1812 a montré une efficacité supérieure dans certaines études, notamment en termes de sélectivité et de puissance . La structure cyclique unique du cyclopentane du BCX-1812 contribue à sa grande sélectivité et à son efficacité .

Composés similaires

Oseltamivir : Un autre inhibiteur de la neuraminidase utilisé pour traiter la grippe.

Zanamivir : Un inhibiteur de la neuraminidase avec une structure différente mais un mécanisme d’action similaire.

Le BCX-1812 se démarque en raison de sa structure unique et de sa grande sélectivité, ce qui en fait un composé précieux dans la lutte contre la grippe .

Activité Biologique

3-Dimethylaminobenzoyl chloride hydrochloride is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

- Molecular Formula : C₉H₁₁Cl₂NO

- Molecular Weight : 220.093 g/mol

- CAS Number : 117500-61-5

- IUPAC Name : 3-(dimethylamino)benzoyl chloride;hydrochloride

- PubChem CID : 22732309

This compound functions primarily as a reactive acylating agent. It has been implicated in various biological processes due to its ability to modify proteins and other biomolecules through acylation, which can influence their activity and stability.

Inhibition of Sirtuins

Research indicates that compounds similar to this compound can modulate sirtuin activity, which plays a crucial role in cellular regulation and metabolism. Sirtuins are NAD+-dependent deacetylases involved in various cellular processes, including aging and stress responses. The compound's ability to act as a sirtuin modulator suggests potential therapeutic applications in age-related diseases and metabolic disorders .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines by inhibiting histone deacetylases (HDACs), which are critical for cancer cell survival and proliferation. For instance, the compound has been linked to the inhibition of HDAC8, leading to increased acetylation of histones and subsequent transcriptional activation of pro-apoptotic genes .

Cardiovascular Effects

In cardiovascular research, derivatives of this compound have been investigated for their effects on cardiac function. For example, studies involving SERCA2a stimulation indicate that certain analogs can enhance intracellular calcium handling in cardiomyocytes, potentially offering therapeutic benefits for heart failure treatment .

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Sirtuin Modulation | Inhibition of HDACs | |

| Anticancer Activity | Induction of apoptosis in cancer cells | |

| Cardiovascular Impact | Enhanced calcium handling in myocytes |

Research Findings

- Sirtuin Modulation : A study published in a patent document noted that compounds related to this compound could effectively modulate sirtuin activity, suggesting a pathway for therapeutic intervention in metabolic diseases .

- Anticancer Mechanisms : Research has demonstrated that this compound can induce significant apoptotic effects in various cancer cell lines through HDAC inhibition, providing a basis for its potential use as an anticancer agent .

- Cardiac Function Improvement : Experimental data show that derivatives stimulate SERCA2a activity, leading to improved cardiac function in models of heart disease, indicating potential applications in treating heart failure .

Propriétés

IUPAC Name |

3-(dimethylamino)benzoyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-4-7(6-8)9(10)12;/h3-6H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDQPATXNFWFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627916 | |

| Record name | 3-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117500-61-5 | |

| Record name | 3-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Dimethylaminobenzoyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.